molecular formula C28H28N2O3 B11084394 11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Numéro de catalogue: B11084394
Poids moléculaire: 440.5 g/mol
Clé InChI: UEJVMKHATLIVQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex benzodiazepinone derivative characterized by a central seven-membered diazepine ring fused to two benzene moieties. The compound features two distinct aryl substituents: a 3-ethoxyphenyl group at position 11 and a 3-methoxyphenyl group at position 2. These alkoxy substituents are critical for modulating electronic and steric properties, influencing both its chemical reactivity and biological activity. The synthesis of such derivatives typically involves condensation reactions between enaminoketones and arylglyoxal hydrates, as outlined in generic protocols for dibenzo[b,e][1,4]diazepin-1-ones .

Propriétés

Formule moléculaire

C28H28N2O3

Poids moléculaire

440.5 g/mol

Nom IUPAC

6-(3-ethoxyphenyl)-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O3/c1-3-33-22-11-7-9-19(15-22)28-27-25(29-23-12-4-5-13-24(23)30-28)16-20(17-26(27)31)18-8-6-10-21(14-18)32-2/h4-15,20,28-30H,3,16-17H2,1-2H3

Clé InChI

UEJVMKHATLIVQX-UHFFFAOYSA-N

SMILES canonique

CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2

Origine du produit

United States

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The most direct method involves cyclocondensation of 3-(2-aminophenylamino)cyclohex-2-en-1-one enamines with substituted arylglyoxals. This approach, adapted from Chechina et al., produces hexahydrodibenzo[b,e]diazepin-1-ones via a one-pot reaction in 2-propanol. For the target compound, 3-(3-methoxyphenyl)-2-aminophenylamino cyclohexenone reacts with 3-ethoxyphenylglyoxal hydrate.

Optimization of Conditions

Key parameters include:

  • Solvent : 2-Propanol enhances solubility and facilitates precipitation of the product.

  • Temperature : Reflux (82°C) ensures complete cyclization within 10–25 minutes.

  • Molar Ratio : A 1:1 ratio of enamine to arylglyoxal minimizes side products.

Table 1: Representative Yields for Enamine-Arylglyoxal Reactions

Enamine SubstituentArylglyoxal SubstituentYield (%)
3-Methoxyphenyl3-Ethoxyphenyl63–68
4-Chlorophenyl4-Methoxyphenyl58
2-Nitrophenyl2-Fluorophenyl49

The target compound is isolated as light-yellow crystals (mp 205–206°C) after recrystallization from methanol.

Three-Step Synthesis via TDAE-Mediated Reductive Amination

Step 1: Tetrakis(dimethylamino)ethylene (TDAE)-Assisted Coupling

A novel three-step protocol begins with TDAE-mediated reductive amination between o-nitrobenzyl chloride and 2-chlorobenzaldehyde derivatives. This generates 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol intermediates.

Step 2: Nitro Group Reduction

Catalytic hydrogenation (Pd/C, hydrazine hydrate) reduces the nitro group to an amine, yielding 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol with 71% efficiency.

Step 3: Intramolecular Buchwald–Hartwig Coupling

The final step forms the dibenzazepine core via palladium-catalyzed cyclization. Optimal conditions use:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene at 170°C under microwave irradiation.

Table 2: Optimization of Buchwald–Hartwig Coupling

EntryLigandBaseTemp (°C)Yield (%)
1BINAPCs₂CO₃11022
2XantphosK₂CO₃17052
3DavePhosK₃PO₄15034

The target compound is obtained in 39% overall yield without intermediate purification.

Wagner–Meerwein Rearrangement

Historical Context and Applicability

Early dibenzazepine syntheses employed Wagner–Meerwein rearrangements of 9-(α-hydroxyalkyl)xanthenes using P₂O₅. While less efficient for methoxy/ethoxy-substituted derivatives, this method remains viable for analogs lacking steric hindrance.

Limitations

  • Substrate Sensitivity : Electron-donating groups (e.g., methoxy) reduce rearrangement efficiency.

  • Yield : Typically <30% for polysubstituted derivatives.

Solid Acid-Catalyzed Cyclization

H-MCM-22 Zeolite Catalysis

Adapting methodologies from 1,5-benzodiazepine synthesis, H-MCM-22 zeolite catalyzes the condensation of o-phenylenediamines with ketones. For the target compound, this requires:

  • Substrates : 3-Methoxyacetophenone and 3-ethoxybenzaldehyde-derived enamine.

  • Conditions : Acetonitrile, room temperature, 150 mg catalyst.

Table 3: Catalyst Loading vs. Yield

Catalyst (mg)Time (h)Yield (%)
50330
100265
150187

Comparative Analysis of Methods

Table 4: Advantages and Disadvantages of Each Method

MethodYield (%)ScalabilityCost Efficiency
Enamine-Arylglyoxal63–68HighModerate
TDAE/Buchwald–Hartwig39ModerateLow
Wagner–Meerwein<30LowHigh
H-MCM-22 Catalysis87HighHigh

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

    Chimie : Comme brique élémentaire pour la synthèse de molécules plus complexes.

    Biologie : Comme sonde pour étudier les voies biologiques et les interactions.

    Médecine : Applications thérapeutiques potentielles en raison de son activité biologique.

    Industrie : Utilisation dans le développement de nouveaux matériaux ou procédés chimiques.

Applications De Recherche Scientifique

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mécanisme D'action

Le mécanisme d’action de la 11-(3-éthoxyphényl)-3-(3-méthoxyphényl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir de :

    Récepteurs : Liaison à des récepteurs spécifiques pour moduler leur activité.

    Enzymes : Inhibition ou activation des enzymes impliquées dans les voies métaboliques.

    Canaux ioniques : Modulation de l’activité des canaux ioniques pour affecter les processus cellulaires.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Variations and Molecular Weights

Compound Name R3 Substituent R11 Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-methoxyphenyl 3-ethoxyphenyl ~438* Ethoxy/methoxy balance
FC2 (7-benzoyl-11-(1H-indol-3-yl)-...) Benzoyl 1H-indol-3-yl ~420† Indole-enhanced cytotoxicity
3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-... () 3,3-dimethyl Chromen-4-one 400.47 Chromenyl fluorescence
11-(4-(dimethylamino)phenyl)-3,3-dimethyl-... (SPR, ) 3,3-dimethyl 4-(dimethylamino)phenyl ~390‡ Fluorescent sensor for picric acid
11-(2-bromophenyl)-3-(4-methoxyphenyl)-... () 4-methoxyphenyl 2-bromophenyl 475.38 Bromine-enhanced stability

*Calculated based on formula C₂₉H₃₁N₂O₃; †Exact weight from ; ‡Calculated for C₂₄H₂₆N₂O₃.

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The target compound’s 3-ethoxyphenyl and 3-methoxyphenyl substituents provide moderate electron-donating effects, contrasting with FC2’s indole (electron-rich) and benzoyl (electron-withdrawing) groups .
  • Halogenation : Bromine in ’s compound may enhance photostability and binding affinity via halogen bonding .

Pharmacological Activities

Key Insights :

  • Enzyme inhibition : The triazole hybrid () achieves potent BuChE inhibition (IC50 = 0.2 μM) due to π-π stacking and hydrogen bonding with the enzyme’s active site .
  • Sensing applications: SPR’s dimethylamino group enables picric acid detection via fluorescence quenching, a property absent in the target compound .

Q & A

Q. What are the key synthetic routes for this dibenzo-diazepinone derivative, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclocondensation, alkylation, and functional group modifications. Key steps include:

  • Cyclocondensation : Reacting substituted benzodiazepine precursors with aldehydes or ketones under acidic conditions (e.g., HCl/EtOH) to form the diazepine core .
  • Substituent Introduction : Methoxy and ethoxy groups are introduced via nucleophilic aromatic substitution or Ullmann coupling, requiring precise temperature control (80–120°C) and catalysts like CuI .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating high-purity products .
    Methodological Note : Monitor reaction progress using TLC (Rf ~0.3–0.5 in EtOAc/hexane) and optimize yields by adjusting solvent polarity and reaction time .

Q. How do methoxy and ethoxy substituents influence the compound’s lipophilicity and pharmacokinetics?

The 3-ethoxy and 3-methoxy groups enhance lipophilicity (logP ~3.5–4.0), as calculated via HPLC retention times and computational models (e.g., ChemAxon). This increases blood-brain barrier permeability, as demonstrated in rodent models using radiolabeled analogs . Experimental Validation : Compare partition coefficients (octanol/water) of substituted vs. unsubstituted analogs to quantify substituent effects .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons split into multiplets) .
  • X-ray Crystallography : Resolve stereochemistry and hydrate formation (e.g., monohydrate crystal structure with P21/c space group, β = 101.49°) .
  • MS : High-resolution ESI-MS verifies molecular weight (theoretical [M+H]+ = 435.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay variability (e.g., receptor binding vs. functional assays). Methodological Solutions :

  • Standardized Assays : Use uniform cell lines (e.g., HEK293 expressing GABA_A receptors) and control ligands (e.g., diazepam) to normalize data .
  • Dose-Response Curves : Perform IC50/EC50 comparisons under identical buffer conditions (pH 7.4, 37°C) to account for pH-dependent solubility .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from published studies, controlling for variables like solvent (DMSO vs. saline) .

Q. What advanced techniques address challenges in crystallizing dibenzo-diazepinone derivatives?

  • Polymorph Screening : Use solvent-drop grinding with 10–12 solvents (e.g., acetonitrile, THF) to identify stable crystalline forms .
  • Hydration Studies : Characterize hydrate vs. anhydrous forms via DSC (endothermic peaks at 110–130°C indicate water loss) .
  • Synchrotron XRD : Resolve weak diffraction patterns (e.g., monoclinic systems with Z = 4) using high-flux radiation (λ = 0.7–1.0 Å) .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Isotopic Labeling : Track 18^{18}O incorporation in ethoxy groups during hydrolysis to confirm SN2 vs. SN1 pathways .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclocondensation .
  • In Situ Monitoring : Use ReactIR to detect intermediates (e.g., enamine formation at 1650 cm⁻¹) during multi-step syntheses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.